![molecular formula C9H6BrIN2O B13058728 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound characterized by the presence of bromine, iodine, oxygen, and nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which includes a diazatricyclo core fused with an oxa ring. The presence of halogens (bromine and iodine) in the structure makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The introduction of bromine and iodine atoms is usually achieved through halogenation reactions using reagents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening: The tricyclic structure can participate in cyclization or ring-opening reactions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents (such as potassium permanganate), and reducing agents (such as sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The compound’s tricyclic structure also contributes to its binding affinity and specificity, enabling it to exert its effects through various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene include other halogenated tricyclic compounds, such as:
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene: Lacks the iodine atom but has a similar tricyclic structure.
3-Iodo-9-oxa-1,2-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene: Contains iodine but differs in the position of the halogen atoms and the tricyclic core.
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms within the tricyclic framework, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6BrIN2O |
|---|---|
Poids moléculaire |
364.96 g/mol |
Nom IUPAC |
6-bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C9H6BrIN2O/c10-5-3-6-8-7(4-5)14-2-1-13(8)9(11)12-6/h3-4H,1-2H2 |
Clé InChI |
SBZAQPLDZOQBIG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=CC3=C2N1C(=N3)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


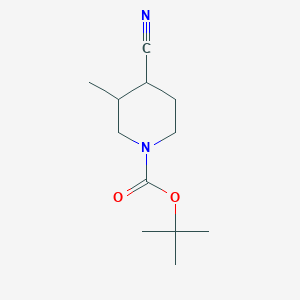
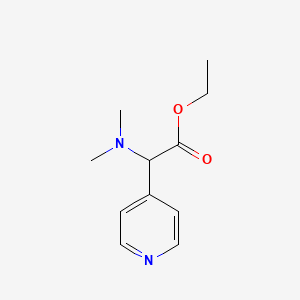

methylidene}hydroxylamine](/img/structure/B13058658.png)
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
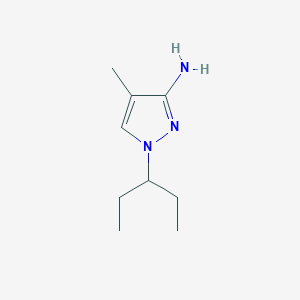
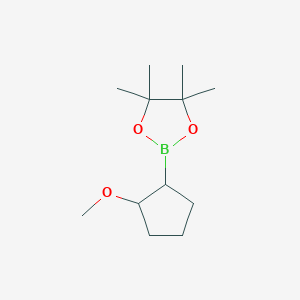
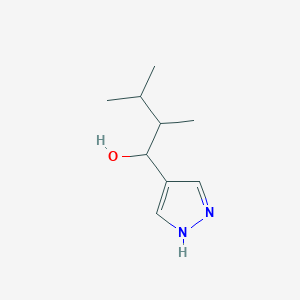
![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate](/img/structure/B13058704.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13058720.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)
